(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound featuring a furan ring, a piperidine ring, and a thiophene ring
Scientific Research Applications
Chemistry
In chemistry, (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics to polymers, coatings, or other materials.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps:
Formation of the furan-2-yl acrylate: This can be achieved through the reaction of furan-2-carboxaldehyde with an appropriate acrylating agent under basic conditions.
Synthesis of the piperidin-4-ylmethyl intermediate: This involves the reaction of piperidine with a suitable alkylating agent.
Coupling of the intermediates: The furan-2-yl acrylate and the piperidin-4-ylmethyl intermediate are coupled under conditions that favor the formation of the (E)-isomer.
Introduction of the thiophen-2-ylmethyl group: This step involves the reaction of the coupled product with thiophen-2-ylmethylamine under appropriate conditions to form the final oxalamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under strong oxidizing conditions.
Reduction: The acrylate group can be reduced to the corresponding alkane.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Saturated derivatives of the acrylate group.
Substitution: Substituted derivatives of the piperidine ring.
Comparison with Similar Compounds
Similar Compounds
(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide: This compound is unique due to its combination of furan, piperidine, and thiophene rings.
Other oxalamides: Compounds with similar oxalamide structures but different substituents on the nitrogen atoms.
Furan and thiophene derivatives: Compounds containing furan or thiophene rings with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings. This combination imparts unique chemical and biological properties that distinguish it from other compounds.
Properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c24-18(6-5-16-3-1-11-27-16)23-9-7-15(8-10-23)13-21-19(25)20(26)22-14-17-4-2-12-28-17/h1-6,11-12,15H,7-10,13-14H2,(H,21,25)(H,22,26)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSIKVPZYGOHQH-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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